2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a pyridazinone derivative characterized by a 3-methoxyphenyl-substituted pyridazinone core linked via an acetamide group to a 3-(methylsulfanyl)phenyl moiety. Its molecular formula is C20H19N3O3S, with a molecular weight of 381.45 g/mol. Pyridazinones are widely studied for their anti-inflammatory, antimicrobial, and antitumor activities, making this compound a candidate for pharmacological exploration .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-7-3-5-14(11-16)18-9-10-20(25)23(22-18)13-19(24)21-15-6-4-8-17(12-15)27-2/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLIWAFPWKUKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 3-(methylsulfanyl)phenylacetyl chloride under basic conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Comparative Findings
Substituent Influence on Bioactivity: The methoxy group in the target compound and analogs (e.g., ) enhances solubility and hydrogen-bonding capacity, critical for PDE4 inhibition. Chlorophenyl () and fluorophenyl () substituents increase electronic density and binding affinity to targets like cyclooxygenase (COX).
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step reactions, similar to and , which use condensation and substitution steps .
- Analogs with ethyl or isopropyl linkages () require additional alkylation steps, affecting yield and purity.
Pharmacological Profiles: Anti-inflammatory activity is prominent in compounds with dual methoxyphenyl groups () or COX-2 interactions ().
Physicochemical Properties: The isopropyl group in increases molecular weight (365.4 g/mol) and may reduce aqueous solubility compared to the target compound.
Biological Activity
The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a novel organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Characteristics
- IUPAC Name : this compound
- Molecular Formula : C21H20N4O3S
- Molecular Weight : 418.47 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties. It has shown promise in various assays targeting different cancer cell lines.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness against several cancer types:
-
Inhibition of Cancer Cell Proliferation :
- The compound demonstrated significant cytotoxicity against human breast carcinoma (MCF-7) cells with an EC50 value indicating potent antiproliferative effects .
- In vitro tests revealed that it inhibited the growth of lung carcinoma (A549) and liver carcinoma (HepG2) cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
-
Mechanism of Action :
- The mechanism appears to involve the modulation of specific signaling pathways related to cell cycle regulation and apoptosis induction. The compound may interact with tubulin, leading to inhibited polymerization and subsequent cell cycle arrest .
- Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in target proteins, enhancing its binding affinity and biological activity .
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological effectiveness. Variations in substituents significantly influence its potency:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group on phenyl ring | Enhances lipophilicity and cellular uptake |
| Methylsulfanyl group | Contributes to increased cytotoxicity against specific cancer lines |
| Acetamide moiety | Plays a role in receptor binding affinity |
Case Studies
Several case studies have explored the compound's efficacy:
- Study 1 : A comparative analysis showed that this compound outperformed traditional chemotherapeutics in terms of IC50 values against MCF-7 cells, indicating a potential for lower toxicity and higher efficacy in treatment regimens .
- Study 2 : In a study involving multiple cancer cell lines, this compound exhibited selective toxicity, sparing normal fibroblasts while effectively reducing tumor cell viability, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide?
- Synthesis Steps :
- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or keto esters under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Step 2 : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group attachment) .
- Step 3 : Acetamide linkage formation through reaction of the pyridazinone intermediate with 3-(methylsulfanyl)phenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Challenges :
- Low yields in cyclization steps due to competing side reactions; optimized solvent systems (e.g., ethanol/acetic acid mixtures) improve efficiency .
- Purification difficulties caused by byproducts; column chromatography or recrystallization in polar solvents (e.g., methanol/water) is required .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
- Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and acetamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 415.12 vs. calculated 415.14 for C₂₁H₂₁N₃O₃S) .
- HPLC : Purity assessment (>95% purity required for biological assays) using C18 columns and acetonitrile/water gradients .
- Supplementary Methods :
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Q. What are the critical physicochemical properties influencing experimental design?
- Key Properties :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in PDE4 inhibition (IC₅₀ = 0.8 μM in some studies vs. 2.3 μM in others) .
- Methodological Solutions :
- Assay Standardization : Use identical enzyme sources (e.g., recombinant human PDE4B) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .
- Control Compounds : Include rolipram (PDE4 inhibitor) to validate assay sensitivity .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?
- Structural Modifications :
- Replace the 3-methoxyphenyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl) to reduce off-target binding .
- Introduce polar groups (e.g., hydroxyl) to the acetamide chain to enhance hydrogen bonding specificity .
- Computational Approaches :
- Molecular docking (AutoDock Vina) to predict binding poses with PDE4 vs. PDE3/PDE5 .
- MD simulations to assess stability of target-ligand complexes over 100 ns trajectories .
Q. How do substituent variations impact the compound’s pharmacological profile?
- Comparative Analysis :
Methodological Recommendations
- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times (e.g., cyclization step from 12 h → 45 min) .
- Biological Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics (ka/kd analysis) to validate target engagement .
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing NMR/MS raw files in public repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
